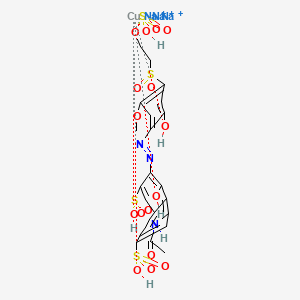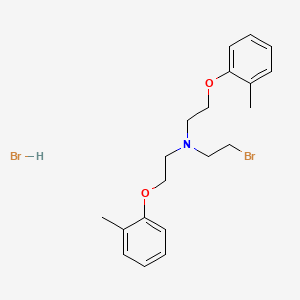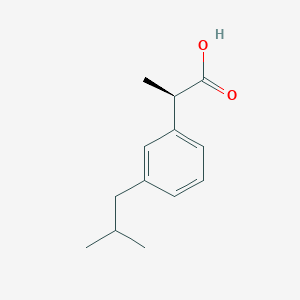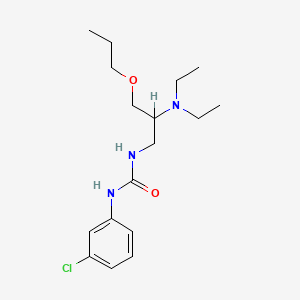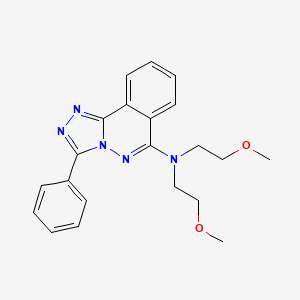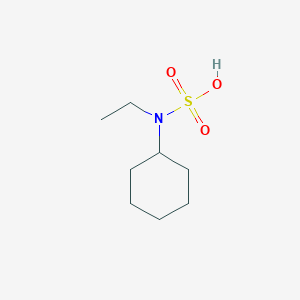
N-Ethylcyclohexanesulfamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethylcyclohexanesulfamic acid is an organic compound with the molecular formula C8H17NO3S. It is a derivative of cyclohexane, where a sulfamic acid group is attached to the cyclohexane ring, and an ethyl group is bonded to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylcyclohexanesulfamic acid typically involves the reaction of cyclohexylamine with ethyl chloroformate, followed by the introduction of a sulfamic acid group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under specific conditions to optimize yield and minimize by-products. The process may include steps such as purification through crystallization or distillation to achieve the required quality for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions: N-Ethylcyclohexanesulfamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamic acid group to an amine group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Ethylcyclohexanesulfamic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-Ethylcyclohexanesulfamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanesulfamic acid: Lacks the ethyl group, resulting in different chemical properties.
N-Methylcyclohexanesulfamic acid: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness: This structural difference makes it distinct from other similar compounds and provides specific advantages in certain chemical and industrial processes .
Eigenschaften
CAS-Nummer |
69103-74-8 |
|---|---|
Molekularformel |
C8H17NO3S |
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
cyclohexyl(ethyl)sulfamic acid |
InChI |
InChI=1S/C8H17NO3S/c1-2-9(13(10,11)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
MUCHRXAJSKBSEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1CCCCC1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



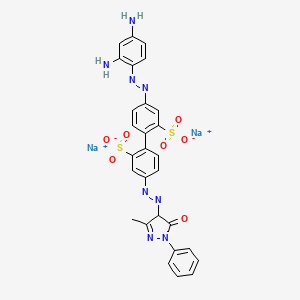
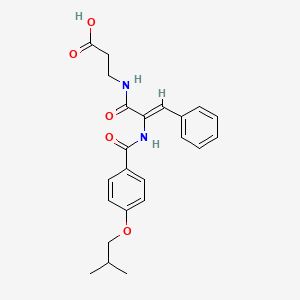
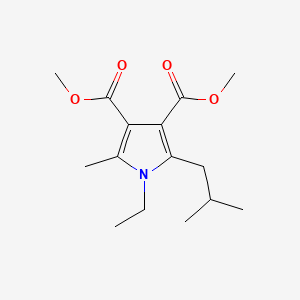
![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726711.png)
![2-Naphthalenol, 1,1'-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B12726713.png)

